ethyl 3-{2-[N'-(5-chloro-2-methoxyphenyl)carbamimidamido]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoate
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Overview
Description
Ethyl 3-{2-[N’-(5-chloro-2-methoxyphenyl)carbamimidamido]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoate is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring, a carbamimidamido group, and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{2-[N’-(5-chloro-2-methoxyphenyl)carbamimidamido]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoate typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Carbamimidamido Group: This step involves the reaction of the pyrimidine derivative with 5-chloro-2-methoxyphenyl isocyanate to form the carbamimidamido group.
Esterification: The final step involves the esterification of the resulting compound with ethyl propanoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{2-[N’-(5-chloro-2-methoxyphenyl)carbamimidamido]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
Ethyl 3-{2-[N’-(5-chloro-2-methoxyphenyl)carbamimidamido]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interactions with biological macromolecules such as proteins and nucleic acids.
Materials Science: It can be used in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of ethyl 3-{2-[N’-(5-chloro-2-methoxyphenyl)carbamimidamido]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and require further experimental validation.
Comparison with Similar Compounds
Ethyl 3-{2-[N’-(5-chloro-2-methoxyphenyl)carbamimidamido]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoate can be compared with similar compounds such as:
- N-(3-chloro-4-methoxyphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide : Another compound with a pyrimidine ring and chloro group, but with different substituents affecting its properties and uses.
Ethyl 3-(2-chloro-3-methoxyphenyl)-2-cyano-2-propenoate: Similar in structure but with different functional groups, leading to different reactivity and applications.
Conclusion
Ethyl 3-{2-[N’-(5-chloro-2-methoxyphenyl)carbamimidamido]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoate is a versatile compound with potential applications in various scientific fields. Its unique structure allows it to undergo a variety of chemical reactions, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H22ClN5O4 |
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Molecular Weight |
407.8 g/mol |
IUPAC Name |
ethyl 3-[2-[(E)-[amino-(5-chloro-2-methoxyanilino)methylidene]amino]-4-methyl-6-oxo-1H-pyrimidin-5-yl]propanoate |
InChI |
InChI=1S/C18H22ClN5O4/c1-4-28-15(25)8-6-12-10(2)21-18(23-16(12)26)24-17(20)22-13-9-11(19)5-7-14(13)27-3/h5,7,9H,4,6,8H2,1-3H3,(H4,20,21,22,23,24,26) |
InChI Key |
YQONOIQZJOHZIW-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC(=O)CCC1=C(N=C(NC1=O)/N=C(\N)/NC2=C(C=CC(=C2)Cl)OC)C |
Canonical SMILES |
CCOC(=O)CCC1=C(N=C(NC1=O)N=C(N)NC2=C(C=CC(=C2)Cl)OC)C |
Origin of Product |
United States |
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